L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
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Overview
Description
L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a peptide composed of six amino acids: alanine, isoleucine, lysine, valine, alanine, and valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with different amino acid composition and properties.
L-Valyl-L-alanine: A dipeptide with a similar structure but different sequence.
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: A closely related peptide with a slightly different sequence .
Uniqueness
L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence and the presence of lysine, which introduces a positive charge at physiological pH.
Properties
CAS No. |
655230-38-9 |
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Molecular Formula |
C28H53N7O7 |
Molecular Weight |
599.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O7/c1-9-16(6)22(35-23(36)17(7)30)27(40)32-19(12-10-11-13-29)25(38)33-20(14(2)3)26(39)31-18(8)24(37)34-21(15(4)5)28(41)42/h14-22H,9-13,29-30H2,1-8H3,(H,31,39)(H,32,40)(H,33,38)(H,34,37)(H,35,36)(H,41,42)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JTBOBAOYVFIGIW-CPDXTSBQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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